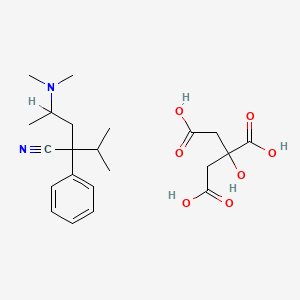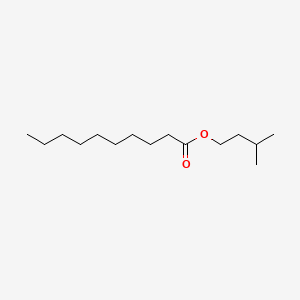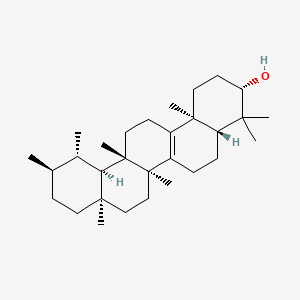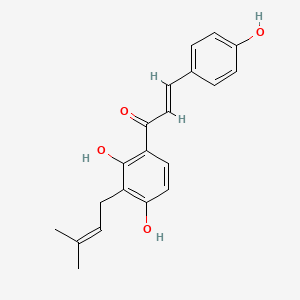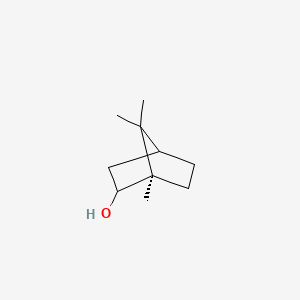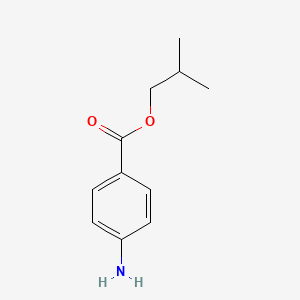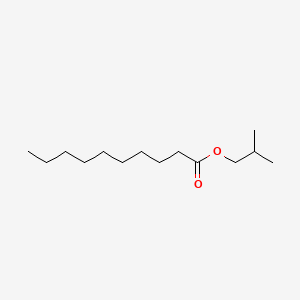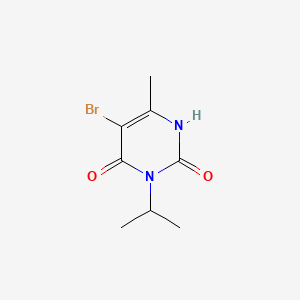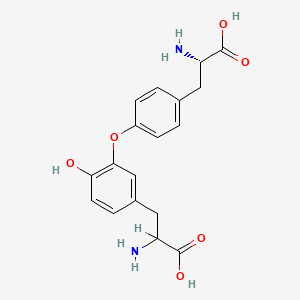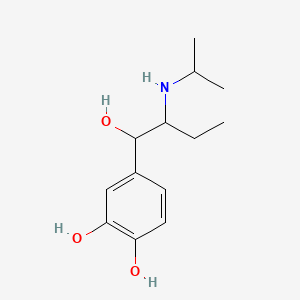
Isoreserpine
Overview
Description
Isoreserpine is an indole alkaloid . It is used for research and development purposes and is not advised for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of this compound involves several steps. R.B. Woodward’s group reported the first synthesis of Reserpine in 1956 . They used conformational analysis and stereoelectronic effects to develop the stereopoints in this complex problem . They recognized that the E-ring has a dense array of 5 asymmetric centers in a six-membered E ring . They converted this compound to Reserpine by introducing conformational strain in an otherwise comfortable molecule .
Molecular Structure Analysis
The molecular formula of this compound is C33H40N2O9 . Its average mass is 608.679 Da and its monoisotopic mass is 608.273376 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex. For instance, all the required carbons for the D/E rings and three of the five asymmetric centers were created by one Diels-Alder reaction . This cycloaddition reaction developed a concave phase and a convex phase in the product that guided further modifications on this intermediate .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 700.1±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 102.5±3.0 kJ/mol . The flash point is 377.2±32.9 °C . The index of refraction is 1.620 .
Scientific Research Applications
1. Chemotherapeutic Potential in Colon Cancer
Isoreserpine has been identified as a compound that promotes the degradation of intracellular beta-catenin by up-regulating Siah-1 in colon cancer cells. This process is essential in the development of colon cancer. By repressing beta-catenin/T-cell factor-dependent genes like cyclin D1 and c-myc, this compound significantly suppresses the proliferation of colon cancer cells, highlighting its potential as a chemotherapeutic agent (Gwak et al., 2009).
2. Reversing Multidrug Resistance in Cancer
This compound has demonstrated effectiveness in reversing multidrug resistance (MDR) in cancer, particularly involving the ATP-binding cassette (ABC) drug transporter ABCB1. This function is crucial in cancer treatment, as ABCB1-mediated MDR is a major obstacle in chemotherapy. This compound's ability to inhibit ABCB1-mediated efflux and restore drug sensitivity in ABCB1-overexpressing cancer cells to conventional chemotherapeutic drugs marks it as a promising agent in the treatment of drug-resistant cancers (Huang et al., 2015).
3. Application in Experimental Traumatic Brain Injury Studies
In experimental traumatic brain injury (TBI) research, anesthetics like isoflurane are used. A comparison of several anesthetic agents, including isoflurane, showed that isoflurane-treated rats had better cognitive recovery and hippocampal neuronal survival. This suggests that isoflurane, including its variants or related compounds, could be beneficial in early post-TBI management (Statler et al., 2006).
4. Neurological Disorder Models
This compound is used in models to study neurological disorders like Parkinson's disease. It acts by blocking the vesicular monoamine transporter, causing neurochemical and behavioral alterations in animal models. This makes this compound a valuable tool for understanding the pathophysiology of neurological conditions and testing potential treatments (Freitas et al., 2016).
Conclusionthis compound, through its diverse biochemical interactions, has demonstrated significant potential in scientific research, particularly in cancer therapy, neurological disorder models, and experimental studies of traumatic brain injury. Its ability to affect cellular processes and drug resistance mechanisms
Scientific Research Applications of this compound
1. Potential in Colon Cancer Treatment
This compound has been shown to promote beta-catenin degradation in colon cancer cells, which is an early event in the development of colon cancer. This effect is achieved through the up-regulation of Siah-1, leading to the suppression of cell proliferation in HCT116 colon cancer cells. This finding suggests the potential use of this compound as a chemotherapeutic agent against colon cancer (Gwak et al., 2009).
2. Overcoming Multidrug Resistance in Cancer
Research demonstrates that this compound can reverse multidrug resistance mediated by the ATP-binding cassette drug transporter ABCB1, a significant barrier to successful cancer chemotherapy. This compound inhibits ABCB1-mediated efflux in a dose-dependent manner and effectively restores drug sensitivity in ABCB1-overexpressing human cancer cells to conventional chemotherapeutic drugs, indicating its potential as a reversal agent for treating multidrug resistance in cancers (Huang et al., 2015).
3. Anesthetic Use in Traumatic Brain Injury Research
In a study comparing various anesthetic agents for their effects on outcomes after experimental traumatic brain injury in rats, isoflurane was found to offer the best cognitive recovery and hippocampal neuronal survival. This suggests that isoflurane, and possibly its derivatives like this compound, could be beneficial for early post-traumatic brain injury management (Statler et al., 2006).
4. Modeling Neurological Disorders
This compound is used in animal models to study neurological disorders like Parkinson's disease due to its action on blocking the vesicular monoamine transporter. This blockage causes neurochemical and behavioral changes in mice, providing insights into the pathophysiology of such disorders and testing potential treatments (Freitas et al., 2016).
Safety and Hazards
Isoreserpine should be handled with care. Avoid dust formation, breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Isoreserpine, an epimer of reserpine , primarily targets the beta-catenin and Siah-1 proteins . Beta-catenin plays a crucial role in cell-cell adhesion and gene transcription, while Siah-1 is involved in the ubiquitin-proteasome pathway for protein degradation .
Mode of Action
This compound promotes the degradation of intracellular beta-catenin by up-regulating Siah-1 . This interaction results in a decrease in the level of intracellular beta-catenin, which subsequently affects the expression of beta-catenin/T-cell factor (TCF)-dependent genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation and differentiation. By promoting the degradation of beta-catenin, this compound inhibits the Wnt signaling pathway, leading to the repression of beta-catenin/TCF-dependent genes, such as cyclin D1 and c-myc .
Pharmacokinetics
Its parent compound, reserpine, is known to have a bioavailability of 50% . It undergoes metabolism in the gut and liver, and has an elimination half-life with an average of 33 hours
Result of Action
The molecular effect of this compound’s action is the degradation of intracellular beta-catenin and the up-regulation of Siah-1 . On a cellular level, this leads to the suppression of HCT116 colon cancer cell proliferation by repressing the expression of beta-catenin/TCF-dependent genes .
Action Environment
Additionally, individual factors such as genetics, stress, and drug use can influence the efficacy of similar drugs
properties
IUPAC Name |
methyl (1S,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24+,27-,28+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHRUUCFGRFIF-VPHNHGCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858952 | |
| Record name | Isoreserpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
482-85-9 | |
| Record name | Isoreserpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoreserpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



